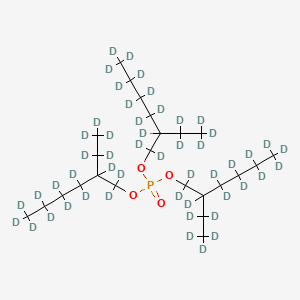
Tris(2-ethylhexyl) Phosphate-d51
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-ethylhexyl) Phosphate-d51 is a labeled version of Tris(2-ethylhexyl) Phosphate, commonly used in scientific research. This compound is known for its applications as a phosphorous flame retardant and a plasticizer in various industrial processes . The molecular formula of this compound is C24D51O4P, and it has a molecular weight of 485.95 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-ethylhexyl) Phosphate-d51 involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a deuterium source to incorporate the deuterium atoms. The reaction is typically carried out under controlled conditions to ensure the incorporation of deuterium and to achieve high purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified and packaged for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions: Tris(2-ethylhexyl) Phosphate-d51 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphoric acid derivatives.
Substitution: It can undergo substitution reactions where the 2-ethylhexyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Phosphoric acid derivatives.
Substitution: Various alkyl or aryl phosphate esters.
Aplicaciones Científicas De Investigación
Tris(2-ethylhexyl) Phosphate-d51 has a wide range of applications in scientific research, including:
Chemistry: Used as a flame retardant and plasticizer in the preparation of new materials and sensors.
Biology: Employed in studies involving the interaction of phosphates with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its plasticizing properties.
Mecanismo De Acción
The mechanism of action of Tris(2-ethylhexyl) Phosphate-d51 involves its interaction with molecular targets such as glucocorticoid receptors. It exhibits antagonistic activity against these receptors, which can influence various biological pathways . The compound’s flame-retardant properties are attributed to its ability to form a protective char layer on the surface of materials, thereby preventing the spread of flames .
Comparación Con Compuestos Similares
Tris(2-ethylhexyl) Phosphate (T884650): The non-deuterated version of Tris(2-ethylhexyl) Phosphate-d51, used for similar applications but without the isotopic labeling.
Trioctyl Phosphate: Another phosphate ester used as a plasticizer and flame retardant.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in research applications involving isotopic tracing and mass spectrometry. This labeling allows for more precise tracking of the compound in various chemical and biological processes .
Propiedades
Fórmula molecular |
C24H51O4P |
|---|---|
Peso molecular |
485.9 g/mol |
Nombre IUPAC |
tris[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] phosphate |
InChI |
InChI=1S/C24H51O4P/c1-7-13-16-22(10-4)19-26-29(25,27-20-23(11-5)17-14-8-2)28-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D,23D,24D |
Clave InChI |
GTVWRXDRKAHEAD-VTBNEXSTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canónico |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















